![molecular formula C15H18N2O4 B2860182 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid CAS No. 904796-26-5](/img/structure/B2860182.png)
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline . This compound has a molecular weight of 283.37 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid” were not found, related compounds such as Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been synthesized for use as AChE/BChE inhibitors .Molecular Structure Analysis
The molecular structure of the related compound, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, has been studied . The compound crystallizes in space groups P1 and Pna21 .Physical And Chemical Properties Analysis
The related compound, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, is a solid substance . It has a molecular weight of 283.37 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Piperazine derivatives, including the one , have been recognized for their antimicrobial properties. They have shown promising antibacterial activity, which is crucial in the development of new antibiotics to combat resistant strains of bacteria . The compound’s ability to interfere with bacterial cell wall synthesis or protein function could be a key mechanism behind its effectiveness.
Antitumor and Antiproliferative Effects
Research has indicated that piperazine analogs exhibit potent antiproliferative activity against various types of tumors, including colon, prostate, breast, lung, and leukemia . These compounds can inhibit cell cycle progression and angiogenesis, which are essential for tumor growth and metastasis. This makes them potential candidates for cancer therapy.
Antiviral Applications
The compound has also been tested for its antiviral capabilities. In vitro studies have shown that certain derivatives can affect virus replication, including human coronavirus strain OC-43 . This suggests potential use in the treatment or prevention of viral infections.
Psychoactive Substance Detection
Due to the structural similarity to known psychoactive substances, derivatives of this compound can be used in the development of detection methods for recreational drugs . This is particularly important for forensic science and drug abuse prevention programs.
Parkinson’s and Alzheimer’s Disease Treatment
Piperazine rings are components in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound’s ability to modulate neurotransmitter systems could be leveraged to develop drugs that alleviate symptoms or slow down the progression of these diseases.
Co-crystallization and Structural Studies
The compound’s ability to form co-crystals with various organic acids has been utilized in structural studies . These studies are fundamental in understanding the molecular interactions and designing compounds with desired physical and chemical properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTIHOJKTPMTAM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

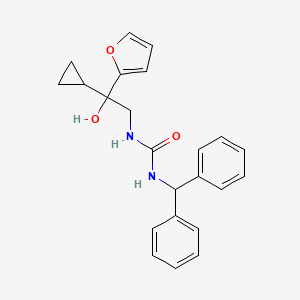
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
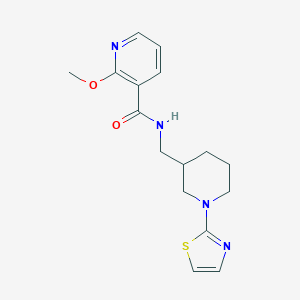
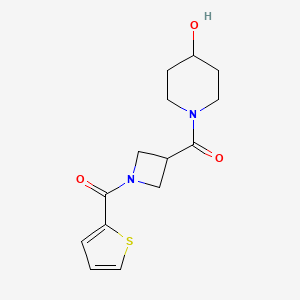
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)
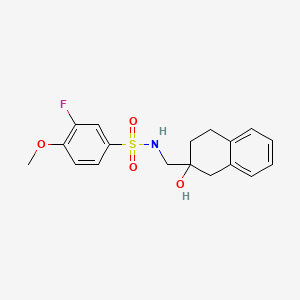

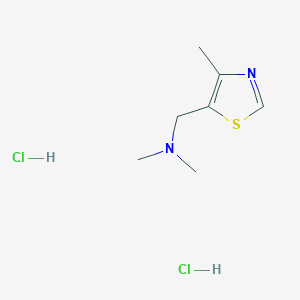
![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)
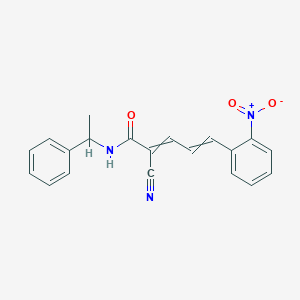
![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)